Amphotericin b
Overview
Description
Amphotericin B is an antifungal medication that fights infections caused by fungus . It is used to treat serious, life-threatening fungal infections . It is not for use in treating minor fungal infections such as yeast infections of the mouth, esophagus, or vagina . It is also known to bind to sterols, primarily ergosterol, which leads to the formation of pores that allow leakage of cellular components .
Synthesis Analysis
Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds related to the cell growth and biosynthesis of AmB were analyzed . Amphotericin B analogs prepared by semi-synthetic modifications as well as those produced via genetic modification of the AmB polyketide synthase cluster are also discussed .
Molecular Structure Analysis
Amphotericin B’s crystal structure was obtained from Pubchem . The recovered structure was further quantum mechanically optimized . Its molecular formula is C47H73NO17 .
Chemical Reactions Analysis
Amphotericin B exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .
Physical And Chemical Properties Analysis
Amphotericin B has a molecular formula of C47H73NO17 and a molecular weight of 924.08 . It is soluble in DMSO .
Scientific Research Applications
Pharmacological Properties and Formulations :
- Amphotericin B has been a critical antifungal agent since its introduction in the 1950s. Despite its potential toxicity, it remains essential for treating invasive fungal diseases due to its broad spectrum of activity and low resistance rate. Various lipid-based formulations have been developed to minimize toxicity, each with unique characteristics influencing therapeutic outcomes (Cavassin et al., 2021).
Novel Oral Formulations for Parasitic Infections :
- The development of oral formulations of Amphotericin B addresses its solubility and bioavailability challenges. Innovative approaches like micellar formulations, polymeric nanoparticles, and self-emulsifying drug delivery systems have been explored to enhance oral absorption, particularly for treating parasitic infections such as leishmaniasis (Wasan et al., 2022).
Self-Nano-Emulsifying Drug Delivery Systems :
- Research has focused on self-nano-emulsifying drug delivery systems (SNEDDS) containing room temperature ionic liquids (RTILs) for the oral delivery of Amphotericin B. These combinations significantly enhance the solubility and permeability of the drug, offering a promising strategy for improving its oral bioavailability (Kontogiannidou et al., 2020).
Controlled-Release Drug Delivery Alternatives :
- Gamma radiation has been used to analyze the effects on polymeric hydrogels for the controlled-release delivery of Amphotericin B. This method shows promise as an alternative treatment for cutaneous leishmaniasis, maintaining the drug's stability and biological activity after irradiation (de Oliveira et al., 2020).
Nanoparticle-Based Antifungal Therapies :
- Encapsulation of Amphotericin B in lipase-sensitive nanoparticles offers a strategy for on-demand drug release, enhancing antifungal activity while reducing cytotoxicity. This approach is particularly effective against lipase-secreting fungal infections (Uroro et al., 2022).
Topical Dosage Forms for Cutaneous Leishmaniasis :
- The development of a topical AmB gel for cutaneous leishmaniasis shows promise, with stable properties, optimal for topical use, and effective retention of AmB in the skin, indicating potential for further in vivo efficacy studies (Berenguer et al., 2020).
Nanotechnology-Based Delivery Systems :
- Nanotechnology approaches in developing Amphotericin B delivery systems have been pivotal in improving its antimicrobial potency and reducing toxicity. Nanotechnology-based systems, including lipid formulations and nanoparticles, are being researched to address therapeutic challenges in fungal diseases and leishmaniasis treatment (Jafari et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFDSVGJQXUKY-INPOYWNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73NO17 | |
Record name | AMPHOTERICIN B | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022601 | |
Record name | Amphotericin B | |
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Molecular Weight |
924.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amphotericin b is a bright yellow powder. (NTP, 1992), Solid | |
Record name | AMPHOTERICIN B | |
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Record name | Amphotericin B | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C, 8.19e-02 g/L | |
Record name | AMPHOTERICIN B | |
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Record name | Amphotericin B | |
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Record name | AMPHOTERICIN B | |
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Record name | Amphotericin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014819 | |
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Mechanism of Action |
Amphotericin B is fungistatic or fungicidal depending on the concentration obtained in body fluids and the susceptibility of the fungus. The drug acts by binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This creates a transmembrane channel, and the resultant change in membrane permeability allowing leakage of intracellular components. Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of amphotericin B and the azoles. Amphotericin B, a polyene, binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death., Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ... | |
Record name | Amphotericin B | |
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Product Name |
Amphotericin B | |
Color/Form |
Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER | |
CAS RN |
1397-89-3; 30652-87-0, 1397-89-3 | |
Record name | AMPHOTERICIN B | |
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URL | https://cameochemicals.noaa.gov/chemical/19816 | |
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Record name | Amphotericin B [USP:INN:JAN] | |
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Record name | Amphotericin B | |
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Record name | Amphotericin B | |
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Record name | AMPHOTERICIN B | |
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Record name | Amphotericin B | |
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Melting Point |
greater than 338 °F (decomposes) (NTP, 1992), 170 °C (gradual decomposition), 170.0 °C | |
Record name | AMPHOTERICIN B | |
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URL | https://cameochemicals.noaa.gov/chemical/19816 | |
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Record name | Amphotericin B | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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